molecular formula C10H12ClN3O B1320427 4-(2-Amino-6-chlorophenyl)piperazin-2-one CAS No. 926260-60-8

4-(2-Amino-6-chlorophenyl)piperazin-2-one

Cat. No.: B1320427
CAS No.: 926260-60-8
M. Wt: 225.67 g/mol
InChI Key: LIEKYBBEDXQHJA-UHFFFAOYSA-N
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Description

4-(2-Amino-6-chlorophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activity: Research on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds related to 4-(2-Amino-6-chlorophenyl)piperazin-2-one, demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Allosteric Enhancer of the A1 Adenosine Receptor

  • Allosteric Enhancement: A study developed a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as potent allosteric enhancers of the A1-adenosine receptor, highlighting the role of similar compounds in receptor modulation (Romagnoli et al., 2008).

Anticancer Activities

  • Antitumor Activity Against Breast Cancer Cells: 1,2,4-triazine derivatives bearing piperazine amide moiety, structurally related to this compound, were synthesized and evaluated for potential anticancer activities. Some derivatives exhibited promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Melanocortin-4 Receptor Antagonist

  • Antagonist for Melanocortin-4 Receptor: A study identified a compound structurally related to this compound as a potent antagonist of the melanocortin-4 receptor. This compound showed good oral bioavailability and promoted food intake in tumor-bearing mice after oral administration (Chen et al., 2007).

Synthesis and Antitumor Activity of Piperazine-Based Tertiary Amino Alcohols

  • Antitumor DNA Methylation Effect: Piperazine-based tertiary amino alcohols and their dihydrochlorides, similar in structure to this compound, were synthesized and evaluated for their effect on tumor DNA methylation processes (Hakobyan et al., 2020).

Future Directions

The future directions for research on 4-(2-Amino-6-chlorophenyl)piperazin-2-one could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in various fields .

Properties

IUPAC Name

4-(2-amino-6-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-7-2-1-3-8(12)10(7)14-5-4-13-9(15)6-14/h1-3H,4-6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEKYBBEDXQHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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